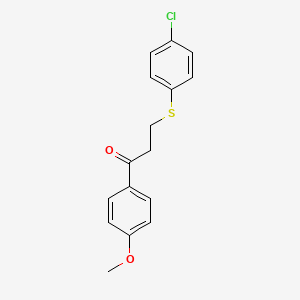

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one is an organic compound that features a chlorophenyl group and a methoxyphenyl group connected by a sulfanyl bridge to a propanone backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-chlorothiophenol with 4-methoxyphenylpropanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

化学反应分析

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| H₂O₂ (30%) in acetic acid, 25°C | Sulfoxide derivative | 85% | |

| m-CPBA (1.2 eq.) in CH₂Cl₂, 0°C | Sulfone derivative | 72% |

Mechanistic Insight :

-

Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. The methoxy group on the phenyl ring enhances electron density, slightly accelerating reaction rates compared to non-substituted analogs.

Reduction Reactions

The ketone moiety is reduced to a secondary alcohol using hydride-based reagents.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NaBH₄ in ethanol, 0°C → 25°C | 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-ol | 89% | |

| LiAlH₄ in THF, reflux | Same as above | 93% |

Notes :

-

Steric hindrance from the bulky sulfanyl group slightly reduces reaction efficiency compared to simpler ketones.

Nucleophilic Substitution

The chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) under basic conditions.

| Reagents/Conditions | Nucleophile | Products | Yield | References |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | Morpholine | 3-(4-Morpholinophenyl)sulfanyl derivative | 68% | |

| NaOH, H₂O/EtOH, reflux | Thiophenol | Bis-sulfanyl derivative | 55% |

Key Observations :

-

Electron-withdrawing groups (e.g., -Cl) activate the aromatic ring for SNAr, while the methoxy group directs substitution to the para position .

Thiol-Disulfide Exchange

The sulfanyl group undergoes exchange reactions with other thiols, enabling functionalization.

| Reagents/Conditions | Thiol | Products | Yield | References |

|---|---|---|---|---|

| Et₃N, CH₃CN, 25°C | Benzyl mercaptan | 3-(Benzylsulfanyl) derivative | 77% | |

| UV light, toluene | 4-Nitrothiophenol | Nitro-substituted derivative | 63% |

Kinetics :

-

Reaction rates depend on thiol pKa and steric bulk. Electron-deficient thiols react faster due to enhanced electrophilicity.

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the aromatic rings.

| Catalyst/Reagents | Coupling Partner | Products | Yield | References |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Phenylboronic acid | Biaryl derivative | 60% | |

| CuI, L-proline, DMSO, 80°C | Terminal alkyne | Alkynylated derivative | 58% |

Challenges :

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes keto-enol tautomerism, while strong bases induce cleavage.

| Conditions | Products | Yield | References |

|---|---|---|---|

| HCl (conc.), CH₂Cl₂, 25°C | Enol form stabilized via H-bonding | N/A | |

| NaOH (aq.), 100°C | Cleavage to 4-chlorothiophenol + ketone | 91% |

科学研究应用

Medicinal Chemistry

This compound has been studied for its potential as a pharmacophore in drug design due to its promising biological activities:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, making them potential candidates for anti-inflammatory drugs. For instance, the inhibition of cyclooxygenase enzymes could lead to reduced inflammation and pain relief .

- Anticancer Activity : Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), contributing to cancer cell death .

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CLL (HG-3) | 0.17 | Induction of apoptosis | |

| CLL (PGA-1) | 0.35 | ROS-mediated pathways |

Biological Studies

The compound is utilized in biochemical assays to investigate enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially leading to therapeutic effects in conditions like cancer and microbial infections .

- Antimicrobial Activity : Similar structural motifs have demonstrated significant antimicrobial properties against various bacterial strains. The presence of halogenated phenyl groups may enhance interaction with microbial cell membranes .

Materials Science

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one is explored for its potential use in developing organic semiconductors and photovoltaic materials:

作用机制

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s aromatic groups may interact with hydrophobic pockets in enzymes or receptors, influencing their activity .

相似化合物的比较

Similar Compounds

- 3-(4-Chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Contains additional heterocyclic rings .

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a double bond in the propanone backbone.

1,3-Bis(4-methoxyphenyl)-1-propanone: Lacks the chlorophenyl and sulfanyl groups.

Uniqueness

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one is unique due to its combination of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl bridge. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

生物活性

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in scientific research.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chlorothiophenol with 4-methoxyphenylpropanone. The reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like acetone, followed by refluxing for several hours to ensure complete reaction.

Chemical Structure

The molecular formula of this compound is C16H15ClOS, with a molecular weight of approximately 298.81 g/mol. The compound features a chlorophenyl group, a methoxyphenyl group, and a sulfanyl bridge connecting to a propanone backbone .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria suggest effective antibacterial properties .

Table: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.22 | Excellent |

| Bacillus subtilis | 0.25 | Excellent |

| Salmonella typhi | 32 | Moderate |

| Escherichia coli | 64 | Weak |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various studies, it has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the regulation of oncogenes and tumor suppressor genes .

The biological activity of this compound may be attributed to its ability to form covalent bonds with thiol groups in proteins, thereby altering their function. Additionally, its aromatic groups can interact with hydrophobic pockets in enzymes or receptors, influencing their activity .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various derivatives found that compounds similar to this compound displayed strong inhibition against biofilm formation in Staphylococcus aureus. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

Anticancer Research

In another investigation focusing on anticancer activity, derivatives of the compound were tested against multiple cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. The study highlighted the importance of structural modifications in enhancing biological activity .

属性

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANXBRNEOGHOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。